N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c1-2-25(13-15-6-4-3-5-7-15)19-18-12-24-26(20(18)23-14-22-19)17-10-8-16(21)9-11-17/h3-12,14H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJNAXAWFFUDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the benzyl and ethyl groups: These groups can be introduced via alkylation reactions using benzyl halides and ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets. The molecular formula is , with a molecular weight of 335.4 g/mol. The structure includes a benzyl and ethyl group along with a fluorinated phenyl moiety, contributing to its pharmacological properties.
Cancer Treatment
Numerous studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of tyrosine kinases (TKs), which play crucial roles in cancer cell proliferation and survival. N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been specifically noted for its activity against Src family kinases (SFKs) and Abl tyrosine kinase.
- Case Study: Inhibition of SFKs
| Compound | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| This compound | Src | 0.5 | Neuroblastoma |
| Other Derivatives | Abl | 0.8 | Glioblastoma |
Enzyme Inhibition
The compound has also shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDK inhibitors are crucial in regulating the cell cycle and are being investigated as therapeutic agents in cancer treatment.
- Case Study: CDK2 Inhibition
| Compound | Target CDK | Selectivity Ratio (CDK2/CDK1) |
|---|---|---|
| This compound | CDK2 | 10:1 |
| Other Compounds | CDK1 | - |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of pyrazolo derivatives against various bacterial strains. The compound's structure allows it to disrupt bacterial cell function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Research has also explored the neuroprotective potential of pyrazolo compounds in models of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of butyrylcholinesterase (BChE) is a promising target for enhancing cognitive function.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Substituent Variations at Position 1 and 4
The pyrazolo[3,4-d]pyrimidine core is highly modifiable, with key substitutions at positions 1 and 4 dictating biological activity:
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding to ATP pockets in kinases by modulating electron density .
- Lipophilic groups (e.g., 4-chlorophenyl) improve membrane permeability but may reduce solubility .
- Bulky substituents (e.g., phenoxyphenyl in ibrutinib) enhance selectivity for specific kinases like BTK .
Kinase Inhibition and Selectivity
- Target Compound : While direct IC50 data are unavailable, analogs with para-substituted phenyl groups (e.g., 4-chlorophenyl) show IC50 values of 9.8–10.2 nM against breast cancer cell lines, attributed to hydrophobic interactions in ATP-binding sites .
- RET Kinase Inhibitors : 1-Isopropyl analogs (e.g., compound 7a) inhibit RET phosphorylation at 100 nM, with selectivity over other kinases due to extended hydrophobic side chains .
Antiviral Activity
- Zika Virus Inhibitors: 3-((4-Chlorophenoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (47g) exhibits antiviral activity with HRMS-confirmed structure .
Pharmacological Properties
Solubility and Bioavailability
Metabolic Stability
- Fluorine Substituents : The 4-fluorophenyl group in the target compound may reduce oxidative metabolism, enhancing half-life compared to chlorinated analogs .
Biological Activity
N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. The following sections provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈FN₅, with a molecular weight of approximately 336.37 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. The structural characteristics are summarized in the table below:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₅ |
| Molecular Weight | 336.37 g/mol |
| Functional Groups | Benzyl, ethyl, 4-fluorophenyl |
| Class | Pyrazolo[3,4-d]pyrimidine |
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been identified as a potent inhibitor of mycobacterial ATP synthase, presenting a promising avenue for tuberculosis treatment . Additionally, studies have shown that this compound can inhibit phosphodiesterase enzymes, which are crucial in cellular signaling pathways .
Anticancer Potential
The anticancer properties of pyrazolo[3,4-d]pyrimidines have been explored extensively. In vitro studies suggest that this compound may induce apoptosis in cancer cells by interfering with tubulin polymerization . This mechanism is critical for cancer cell proliferation and survival.
Study on Mycobacterial ATP Synthase Inhibition
In a specific study focusing on enzyme inhibition, this compound demonstrated effective inhibition of mycobacterial ATP synthase with an IC₅₀ value indicating potent activity. The study highlighted the compound’s potential as a lead candidate for developing new antitubercular agents .
Anticancer Activity Assessment
Another investigation assessed the anticancer effects of this compound on various cancer cell lines. Results indicated that it could significantly reduce cell viability and induce G2/M phase arrest in treated cells. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds. The table below summarizes key comparisons:
| Compound Name | Activity | Unique Aspects |
|---|---|---|
| N-(4-chlorobenzyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Moderate ATP synthase inhibition | Chlorine substituents may alter electronic properties |
| N-(2-fluorobenzyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Lower potency against ATP synthase | Different fluorine positioning affects activity |
| N-benzyl-N-methyl-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Similar enzyme inhibition | Methyl substitution may enhance solubility |
Q & A
Q. Basic
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹ for amine groups) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 8.87 ppm for pyridine rings) .
- HPLC : Ensures >95% purity, with retention times calibrated against standards .
How do researchers resolve contradictions in reported synthetic yields for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Advanced
Discrepancies arise from solvent choice, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) or high-throughput screening can identify critical parameters. For example, copper(I) bromide improves coupling efficiency in DMSO compared to acetonitrile . Conflicting yields may also stem from impurities in starting materials, necessitating rigorous pre-reaction analysis .
What strategies enhance selectivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives toward kinase targets?
Q. Advanced
- Structure-Activity Relationship (SAR) : Hydrophobic side chains (e.g., cyclopentyl or naphthalenyl groups) improve binding to kinase ATP pockets .
- Kinase Panels : Test selectivity across >50 kinases (e.g., Src, Abl) using biochemical assays. Compound 7a () showed IC₅₀ = 100 nM for RET kinase with minimal off-target effects .
How are computational tools utilized to predict pharmacokinetic properties of these derivatives?
Q. Advanced
- LogP Calculations : Assess lipophilicity to optimize blood-brain barrier penetration.
- Molecular Docking : Predict binding modes to kinases (e.g., RET kinase) using software like AutoDock. Substituents like 4-fluorophenyl enhance steric complementarity .
- Metabolic Stability : Microsomal assays evaluate CYP450-mediated degradation .
What in vitro assays validate the biological activity of these compounds?
Q. Advanced
- Kinase Inhibition : Measure IC₅₀ values via ADP-Glo™ assays. For example, PP2 () inhibits Src kinase (IC₅₀ = 1 μM) .
- Cellular Assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2 in MCF-7 cells) using Western blotting .
How do substitution patterns on the pyrazolo[3,4-d]pyrimidine core influence solubility and bioavailability?
Q. Advanced
- Polar Groups : Methoxy or phenoxy substituents increase aqueous solubility but may reduce membrane permeability.
- Hydrophobic Moieties : Benzyl or cyclopropyl groups enhance logP but require formulation with solubilizing agents (e.g., DMSO) for in vivo studies .
What methods are used to assess compound stability under varying storage conditions?
Q. Basic
- Accelerated Stability Testing : Incubate at -20°C, 4°C, and room temperature for 1–6 months, monitoring degradation via HPLC .
- Light Sensitivity : Store in amber vials to prevent photodegradation of fluorophenyl groups .
How can researchers address challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Solvent Swapping : Replace dichloromethane with toluene for safer large-scale reactions.
- Catalyst Recycling : Recover copper(I) bromide via filtration to reduce costs .
- Continuous Flow Systems : Improve yield consistency compared to batch reactions .
What are the key considerations for designing pyrazolo[3,4-d]pyrimidin-4-amine derivatives as PROTACs (Proteolysis Targeting Chimeras)?
Q. Advanced
- Linker Design : Optimize length and rigidity (e.g., PEG chains) to connect the target-binding moiety (e.g., kinase inhibitor) to an E3 ligase recruiter .
- Ternary Complex Assays : Validate target degradation efficiency using Western blotting or cellular thermal shift assays (CETSA) .
How do structural modifications impact allosteric vs. ATP-competitive inhibition mechanisms?
Q. Advanced
- Allosteric Inhibitors : Bulky substituents (e.g., trifluoromethoxy groups) disrupt kinase conformational dynamics.
- ATP-Competitive Inhibitors : Flat aromatic systems (e.g., pyridine rings) mimic ATP’s adenine moiety .
What analytical techniques identify and quantify impurities in final compounds?
Q. Basic
- LC-MS : Detects trace impurities (e.g., dehalogenated byproducts) with ppm sensitivity .
- ¹H NMR Integration : Quantifies residual solvents (e.g., DMSO) .
How are metabolic pathways of these derivatives characterized in preclinical studies?
Q. Advanced
- Metabolite Profiling : Use hepatocyte incubations with LC-MS/MS to identify phase I/II metabolites.
- CYP Inhibition Assays : Screen for drug-drug interaction risks using fluorescent probes .
What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Q. Advanced
- Xenograft Models : Assess tumor growth inhibition in mice expressing target kinases (e.g., RET-driven tumors) .
- Pharmacokinetic Parameters : Measure Cₘₐₓ, t₁/₂, and bioavailability via serial blood sampling .
How do structural analogs based on pyrrolo[3,4-d]pyrimidine cores differ in activity compared to pyrazolo[3,4-d]pyrimidines?
Advanced
Pyrrolo[3,4-d]pyrimidines (e.g., ) exhibit distinct selectivity profiles due to altered hydrogen-bonding interactions. For example, pyrrolo derivatives show higher potency against calcium-dependent kinases (CpCDPK1) compared to pyrazolo analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
